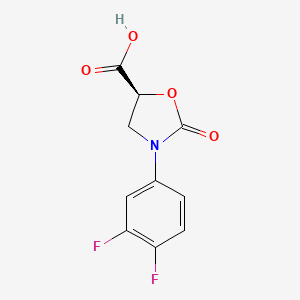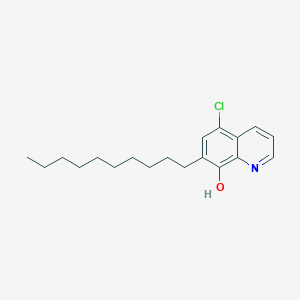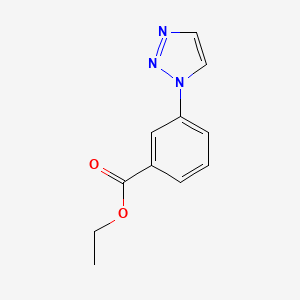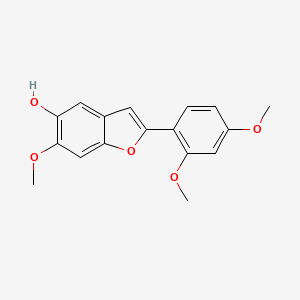
4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes a methoxybenzylidene group, a methyl group, and a nitrobenzoyl group attached to a pyrazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one typically involves the condensation of 4-methoxybenzaldehyde with 3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of 4-(4-formylbenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one.
Reduction: Formation of 4-(4-methoxybenzylidene)-3-methyl-1-(4-aminobenzoyl)-1H-pyrazol-5(4H)-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the methoxybenzylidene group can modulate the compound’s binding affinity to specific targets, enhancing its biological activity.
Comparison with Similar Compounds
4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one can be compared with other similar compounds, such as:
4-(4-Methoxybenzylidene)-3-methyl-1-(4-aminobenzoyl)-1H-pyrazol-5(4H)-one: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
4-(4-Methoxybenzylidene)-3-methyl-1-(4-chlorobenzoyl)-1H-pyrazol-5(4H)-one: Contains a chloro group instead of a nitro group, which affects its chemical properties and applications.
4-(4-Methoxybenzylidene)-3-methyl-1-(4-methylbenzoyl)-1H-pyrazol-5(4H)-one:
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
Properties
CAS No. |
124814-25-1 |
|---|---|
Molecular Formula |
C19H15N3O5 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
(4E)-4-[(4-methoxyphenyl)methylidene]-5-methyl-2-(4-nitrobenzoyl)pyrazol-3-one |
InChI |
InChI=1S/C19H15N3O5/c1-12-17(11-13-3-9-16(27-2)10-4-13)19(24)21(20-12)18(23)14-5-7-15(8-6-14)22(25)26/h3-11H,1-2H3/b17-11+ |
InChI Key |
ZXOCFPXPQJNRMM-GZTJUZNOSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid](/img/structure/B12884042.png)

![Dichloro[4,4'-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N']platinum](/img/structure/B12884051.png)

![2-(Difluoromethoxy)benzo[d]oxazole-5-acetic acid](/img/structure/B12884062.png)



